N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
“N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole ring and a cyclopenta[d]pyrimidine ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate amine.
Synthesis of the Cyclopenta[d]pyrimidine Ring: This involves the condensation of a suitable diketone with guanidine or its derivatives.
Coupling Reactions: The benzothiazole and cyclopenta[d]pyrimidine intermediates are then coupled using a thiol linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can take place on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
The compound could have potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, it may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved could include inhibition of specific enzymes, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Cyclopenta[d]pyrimidine Derivatives: Compounds with similar cyclopenta[d]pyrimidine rings, such as cyclopenta[d]pyrimidin-2-amine.
Uniqueness
The unique combination of the benzothiazole and cyclopenta[d]pyrimidine rings, along with the piperazine and acetamide functionalities, may confer distinct biological activities and chemical properties to the compound, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S2/c1-25-9-11-26(12-10-25)27-16-7-4-5-14(16)19(24-21(27)29)30-13-18(28)23-20-22-15-6-2-3-8-17(15)31-20/h2-3,6,8H,4-5,7,9-13H2,1H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNKLPJQAPFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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